1-(4-Amino-1H-indazol-1-YL)ethanone

Description

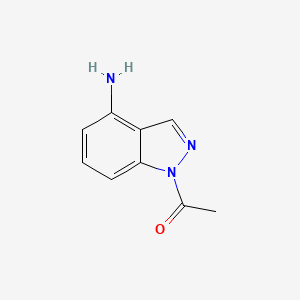

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFRDGUPNHTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731312 | |

| Record name | 1-(4-Amino-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010102-10-9 | |

| Record name | 1-(4-Amino-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 4 Amino 1h Indazol 1 Yl Ethanone and Analogues

Influence of N1-Substitution on Biological Activity

The N1 position of the indazole ring is a critical site for modification, and substitutions at this position significantly influence the biological activity of the resulting analogues. Acylation at the N1 position is a common strategy explored in SAR studies. For instance, a series of novel 5-(4-pyridinyl)indazole derivatives were developed where amide coupling at the N1 position with various carboxylic acids was performed to assess their potential as haspin inhibitors. nih.gov

This approach led to the discovery of potent compounds, highlighting the role of the N1-substituent in kinase inhibition. nih.gov The introduction of an N1-acetyl group, as seen in the parent compound 1-(4-Amino-1H-indazol-1-YL)ethanone, is a key structural feature. Modifications of this acetyl group or its replacement with other acyl moieties can drastically alter the compound's interaction with its biological targets. For example, in the development of haspin inhibitors, coupling with m-hydroxyphenyl acetic acid at the N1 position yielded a compound with an IC₅₀ value of 78 nM. nih.gov This demonstrates that larger, more complex acyl groups can be highly beneficial for activity.

The nature of the N1-substituent can impact not only potency but also selectivity and pharmacokinetic properties. The choice of substituent is often guided by the specific therapeutic target and the desired pharmacological profile.

Table 1: Effect of N1-Acyl Substitution on Haspin Kinase Inhibition Data derived from studies on 5-(4-pyridinyl)indazole derivatives.

| Compound ID | N1-Substituent | Target | IC₅₀ (nM) | Source |

| 21 | 2-(3-hydroxyphenyl)acetyl | Haspin | 78 | nih.gov |

Role of 4-Amino Group Modifications in Pharmacological Profile

The amino group at the C4 position of the indazole ring is a key determinant of the pharmacological profile, often acting as a crucial hydrogen bond donor or a point for further chemical elaboration. The position and substitution of this amino group are pivotal for biological activity.

In SAR studies of indazole derivatives designed as anti-cancer agents, moving the amino group from one position to another significantly impacted potency. For example, relocating an amino group substituent on the indazole ring did not lead to an improvement in potency against several cancer cell lines when compared to the lead compound. nih.gov This suggests that the 4-position is optimal for interaction with the specific target for that series of compounds.

Furthermore, substitution on the amino group itself can modulate activity. In a series of 6-substituted aminoindazole derivatives, N-alkylation of the amino group was explored. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent anti-proliferative activity, indicating that specific substitutions on the exocyclic amine are well-tolerated and can enhance biological effects. rsc.org While this example is for a 6-aminoindazole, it underscores the principle that modification of the amino group is a valid strategy for SAR exploration in the broader aminoindazole class. The primary, unsubstituted 4-amino group in this compound is therefore a critical feature that can be modified to tune the compound's properties.

Impact of Acetyl Moiety (Ethnanone) at N1 on Bioactivity

In the synthesis of related heterocyclic systems, such as indoles, an N-acetyl group can serve as a precursor for further chemical transformations. For instance, N-acetyl indoles have been used as starting materials to create more complex derivatives, such as N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indoles. researchgate.net This suggests that the acetyl group in the title compound could also function as a synthetic handle.

From a biological standpoint, the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to protein targets like kinases. The size and electronic nature of the acetyl group compared to a simple hydrogen atom (as in an unsubstituted N1) or larger alkyl/aryl groups dramatically alter the SAR. Studies on N1-acylated indazoles have shown that replacing the acetyl group with larger acyl groups, such as a 2-(3-hydroxyphenyl)acetyl group, can lead to highly potent compounds, as seen in haspin kinase inhibitors. nih.gov This indicates that while the acetyl group confers a certain level of activity, exploration of other acyl substituents at the N1 position is a fruitful strategy for enhancing potency.

Positional Isomerism and Tautomeric Effects on SAR

The biological activity of indazole derivatives is highly sensitive to both positional isomerism and tautomerism, which can profoundly alter a molecule's shape, electronic properties, and interactions with biological targets. nih.govsolubilityofthings.com

Positional Isomerism: The specific placement of substituents on the indazole scaffold is critical. nih.govresearchgate.net For example, the location of the amino group on the benzene (B151609) portion of the indazole ring significantly affects biological outcomes. Studies comparing different positional isomers of aminoindazoles have demonstrated that moving the amino group can drastically alter anti-cancer activity. nih.gov In one study, derivatives with an amino group at the meta-position relative to the pyrazole (B372694) ring did not improve potency compared to the parent compound. nih.gov Similarly, a series of 6-substituted aminoindazoles were designed as potential anticancer agents, highlighting that the activity is intrinsically linked to the amino group's location at position 6. rsc.org This positional dependence underscores the highly specific nature of the binding interactions between the ligand and its target protein, where even a small shift in the position of a key functional group like the amine can lead to a loss of critical interactions.

Tautomeric Effects: Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net This tautomerism significantly influences the molecule's physical, chemical, and biological properties. nih.gov The N-H position determines the orientation of hydrogen bond donors and acceptors, which is fundamental for molecular recognition by protein targets. For many kinase inhibitors, the N-H of the 1H-indazole ring acts as a crucial hydrogen bond donor, forming a key interaction with the hinge region of the kinase ATP-binding site. nih.gov The N1-substitution in this compound locks the molecule in the 1H-tautomeric form, pre-organizing it for specific interactions and removing the complexity of tautomeric equilibria in solution.

Computational Chemistry and In Silico Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize the structure-activity relationships of indazole derivatives and to guide the design of new, more potent analogues.

Molecular docking is widely used to predict the binding mode of indazole-based inhibitors within the active site of their protein targets. ajchem-a.comnih.gov These studies are instrumental in understanding the SAR data at a molecular level. For many indazole-based kinase inhibitors, docking simulations reveal that the indazole scaffold acts as a hinge-binder. nih.gov

Specifically, the N-H of the indazole ring often forms a critical hydrogen bond with the backbone of the kinase hinge region, while the nitrogen atom at position 2 can act as a hydrogen bond acceptor. nih.gov In the case of this compound analogues, the 4-amino group is frequently predicted to form additional hydrogen bonds with nearby amino acid residues, further anchoring the ligand in the binding pocket. The N1-acetyl group occupies a specific region of the pocket, and modifications to this group can be explored in silico to optimize van der Waals interactions or to reach out to other regions of the active site. Such computational insights guided the optimization of indazole fragments into potent AXL kinase inhibitors. nih.gov Docking studies can effectively explain why certain positional isomers are more active than others by showing a more favorable or stable binding conformation. qub.ac.uk

Table 2: Key Interactions of Indazole Derivatives from Docking Studies

| Ligand Scaffold | Protein Target | Key Predicted Interactions | Source |

| Indazole | FGFR1 | H-bond from indazole N-H to Glu562; H-bond from indazole N2 to Ala564 | nih.gov |

| Indazole | AXL Kinase | Hinge-binding interactions | nih.gov |

| Aryl Sulfonamide | Mcl-1 | H-bond with residue Asn260 | qub.ac.uk |

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that often utilizes privileged scaffolds like indazole. nih.gov In this approach, small, low-complexity molecules (fragments) that bind weakly to the target are identified and then grown or linked together to create more potent lead compounds.

The indazole moiety itself is an excellent starting fragment due to its favorable properties and its ability to form key interactions, such as hinge-binding in kinases. In one successful FBDD campaign targeting AXL kinase, an indazole fragment hit was identified through screening and subsequently optimized. nih.gov By screening an in-house library of expanded fragments, the initial hit was rapidly improved, and further optimization guided by docking studies led to a potent inhibitor. nih.gov Similarly, a fragment-led de novo design approach was used to discover 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov Another study utilized in silico fragment-based approaches to identify indazole derivatives as inhibitors of Aurora kinases. nih.gov These examples demonstrate that the this compound scaffold can be deconstructed into its core fragments (e.g., 4-aminoindazole), which can serve as starting points for FBDD campaigns against new biological targets.

Knowledge-Based Drug Design of this compound Analogues

The strategic design of potent and selective enzyme inhibitors frequently employs knowledge-based and structure-based approaches. In the context of this compound and its analogues, the 4-amino-1H-indazole scaffold serves as a crucial pharmacophore for interaction with various biological targets, particularly protein kinases. This section delves into the rational design and structure-activity relationships (SAR) of compounds built upon this key structural motif.

Knowledge-based drug design leverages existing information about the interactions between a ligand and its target protein to guide the synthesis of new, more effective molecules. For the 4-amino-1H-indazole core, this often involves its use as a bioisosteric replacement for other chemical groups to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

A notable example of knowledge-based design involves the development of inhibitors for Lymphocyte-specific kinase (Lck), a tyrosine kinase involved in T-cell signaling. In this case, the 4-amino-1H-indazole moiety was strategically employed as a bioisostere for a 2-methyl-5-hydroxyaniline group. While the parent compounds with the phenol (B47542) group were potent, they suffered from poor oral pharmacokinetics, likely due to phase II metabolism (glucuronidation). The substitution with 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency but significantly improved pharmacokinetic profiles. researchgate.net This highlights the successful application of the indazole scaffold to overcome metabolic liabilities while preserving essential binding interactions.

Structure-guided design has also been instrumental in the development of indazole-based inhibitors targeting other kinases. For instance, a series of 1H-indazole amide derivatives were designed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) based on structural knowledge of the target enzyme. nih.gov This approach led to the identification of compounds with potent enzymatic and cellular activity. nih.gov Similarly, structure-based design was used to develop 3-amino-1H-indazol-6-yl-benzamides that target the "DFG-out" inactive conformation of kinases, a strategy to achieve selectivity and overcome resistance. nih.gov

The 4-amino group of the indazole ring is often critical for establishing key hydrogen bonding interactions within the ATP-binding site of kinases. In the design of PLK4 inhibitors, for example, the introduction of a 4-amino group on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold led to a significant enhancement in inhibitory activity. Docking studies revealed that this amino group forms crucial hydrogen bonds with serine residues (specifically Ser-140) in the kinase hinge region, anchoring the inhibitor in the active site. The importance of this interaction was confirmed when the removal of the amino group resulted in a substantial loss of activity. nih.gov

The following tables summarize the structure-activity relationship data for selected indazole derivatives, illustrating the impact of substitutions on their inhibitory potency.

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | IDO1 | - | HCT116 | 0.4 ± 0.3 |

| Compound K02 | PLK4 | 12.4 | - | - |

| Compound K17 | PLK4 | - | - | - |

| Compound K19 | PLK4 | - | - | - |

| Compound K22 | PLK4 | 0.1 | MCF-7 | 1.3 |

| CFI-400437 | PLK4 | 0.6 | - | - |

| CFI-400945 | PLK4 | 2.8 | - | - |

| Axitinib | PLK4 | 6.5 | - | - |

| VX680 | PLK4 | - (Ki = 7.66 nM) | - | - |

Table 1: Inhibitory Activity of Various Indazole Derivatives. nih.govnih.gov

| Compound | Target | IC50 (nM) |

| 116 | ERK1/2 | 9.3 ± 3.2 |

| 117 | ERK1/2 | - |

| 118 | ERK1/2 | 25.8 ± 2.3 |

Table 2: Enzymatic Activity of 1H-Indazole Amide Derivatives against ERK1/2. nih.gov

Biological Activities and Pharmacological Potential of 1 4 Amino 1h Indazol 1 Yl Ethanone Derivatives

Anti-Cancer and Anti-Proliferative Activities

The indazole nucleus is a well-established pharmacophore in the design of anti-cancer drugs. researchgate.netnih.gov Its derivatives have demonstrated potent anti-proliferative effects against a variety of human cancer cell lines. nih.govnih.gov For instance, certain indazole derivatives have shown significant inhibitory activity against lung, chronic myeloid leukemia, prostate, and hepatoma cancer cell lines. researchgate.net The anti-cancer potential of these compounds stems from their ability to modulate key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

One notable derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov In preclinical studies, this compound was shown to suppress tumor growth in a 4T1 mouse model without apparent side effects. nih.gov Another derivative, compound 6o, displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for cancer cells over normal cells. researchgate.netnih.gov

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound 2f | Various | 0.23–1.15 μM |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM |

A primary mechanism through which 1-(4-amino-1H-indazol-1-yl)ethanone derivatives exert their anti-cancer effects is through the inhibition of various protein kinases that are crucial for tumor cell proliferation and survival.

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. researchgate.net Their deregulation is observed in several types of cancer. researchgate.net Derivatives of 4-aminoquinazoline, a related heterocyclic structure, have demonstrated potent inhibition of both Aurora A and Aurora B kinases, leading to the suppression of tumor cell proliferation. nih.govnih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFR signaling is frequently deregulated in many human cancers. nih.gov Futibatinib (B611163), an irreversible FGFR1-4 inhibitor, has shown selective and potent inhibition of FGFR phosphorylation and downstream signaling in cancer cells with FGFR genomic aberrations. nih.govnih.gov This leads to significant tumor reduction in various xenograft models. nih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a critical regulator of mitosis, and its overexpression is linked to the development and progression of several cancers. nih.govrsc.org Researchers have developed potent and selective PLK4 inhibitors based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold. nih.govrsc.org For example, compound K22 demonstrated a remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and significant anti-proliferative effects against MCF-7 breast cancer cells. nih.govrsc.org Another line of research led to the discovery of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as nanomolar inhibitors of PLK4. hku.hkresearchgate.net

| Kinase Target | Inhibitor/Derivative Class | Key Findings |

|---|---|---|

| Aurora Kinases | 4-Aminoquinazoline derivatives | Potent inhibition of Aurora A and B, suppressing tumor cell proliferation. nih.govnih.gov |

| FGFRs | Futibatinib | Irreversible inhibitor of FGFR1-4, effective against tumors with FGFR aberrations. nih.govnih.gov |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivatives (e.g., K22) | Highly potent inhibition (IC50 = 0.1 nM for K22) and anti-proliferative activity. nih.govrsc.org |

| PLK4 | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones | Nanomolar inhibition of PLK4. hku.hkresearchgate.net |

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Derivatives of this compound have been shown to modulate apoptotic pathways, particularly by targeting anti-apoptotic proteins like Bcl-2.

The Bcl-2 family of proteins are central regulators of apoptosis. nih.gov Overexpression of anti-apoptotic members like Bcl-2 can lead to cancer cell survival and resistance to treatment. Research has shown that certain indazole derivatives can induce apoptosis by downregulating Bcl-2. rsc.orgnih.gov For example, treatment of the 4T1 breast cancer cell line with compound 2f led to a dose-dependent increase in apoptosis, which was associated with the downregulation of Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3. rsc.orgnih.gov Similarly, an indanone-based thiazolyl hydrazone derivative was found to induce apoptosis in colorectal cancer cells by inhibiting the expression of Bcl-2. frontiersin.org Furthermore, a series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were designed as Bcl-2 inhibitory anticancer agents, with some compounds showing sub-micromolar IC50 values in Bcl-2 expressing cancer cell lines. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression, and their dysregulation is often observed in cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents.

HDAC6, a unique member of the HDAC family, is primarily located in the cytoplasm and is a target for the treatment of cancer and other diseases. nih.gov The development of selective HDAC6 inhibitors is an active area of research. nih.gov Novel quinazolin-4(3H)-one-based derivatives have been designed and synthesized as potent and selective HDAC6 inhibitors. nih.gov For instance, compound 5c from this series was found to be most active against the MCF-7 breast cancer cell line, inducing cell-cycle arrest and apoptosis. nih.gov The selective inhibition of HDAC6 by these compounds was confirmed by observing the acetylation of its substrate, α-tubulin, with minimal effect on histone H3 acetylation. nih.gov

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in many types of cancer and is associated with poor prognosis. researchgate.net It plays a role in cell proliferation, migration, and invasion. researchgate.net Therefore, LSD1 has become an attractive target for cancer therapy.

Inhibitors of LSD1 have shown potential in treating cancers like neuroblastoma. researchgate.net Researchers have developed novel scaffolds for reversible LSD1 inhibitors, with some analogues exhibiting potent and selective inhibition of LSD1. researchgate.net For example, compound 48, a 2-(arylcarboxamido)benzoic acid analogue, showed an IC50 of 0.58 μM for LSD1 and significantly increased global H3K4me2 levels in neuroblastoma cells. researchgate.net Another specific inhibitor of LSD1, T-448, was found to increase H3K4 methylation in the brain. nih.gov

A major challenge in cancer treatment is the development of drug resistance. Some derivatives based on the indazole scaffold have shown activity against cancer cells that have acquired resistance to other therapies.

For example, the irreversible FGFR inhibitor futibatinib has demonstrated efficacy against tumors that have developed resistance to other FGFR inhibitors. nih.gov It was found to inhibit several drug-resistant FGFR2 mutants with greater potency than reversible inhibitors. nih.gov This suggests that such compounds could offer a therapeutic option for patients whose tumors have become resistant to conventional treatments.

Anti-Inflammatory and Immunomodulatory Effects

Beyond their anti-cancer properties, indazole derivatives have also been investigated for their anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov The non-steroidal anti-inflammatory drug Benzydamine, which contains an indazole core, is used to treat pain and inflammation. nih.gov

HDAC6 inhibitors, in addition to their anti-cancer effects, possess immunomodulatory properties. nih.gov Inhibition of HDAC6 can influence the immune response, for example, by reducing the expression of the immunosuppressive molecule PD-L1 on melanoma cells. nih.gov This suggests a potential role for these compounds in cancer immunotherapy. nih.gov

Inhibition of Nitric Oxide Synthases (nNOS, iNOS, eNOS)

Indazole derivatives have been identified as notable inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.

Research into 4-substituted indazoles has revealed their potential as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov A study synthesizing a series of halo-1-H-indazoles demonstrated that the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency nearly equal to the reference inhibitor, 7-nitroindazole. nih.gov The significance of the C4 position was further underscored by the finding that 4-nitroindazole is also a potent inhibitor of NOS activity. nih.gov These compounds demonstrated in vivo efficacy, showing significant antinociceptive effects after systemic administration, which is consistent with NOS inhibition. nih.gov

Furthermore, certain novel nonsteroidal anti-inflammatory compounds (NSAIDs) that release nitric oxide (NO-NSAIDs) have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS). core.ac.uk These compounds effectively suppress NO synthesis by preventing the expression of the iNOS enzyme. core.ac.uk For example, the nitroxybutylester derivative of flurbiprofen (B1673479) significantly reduced nitrite (B80452) production induced by lipopolysaccharide (LPS) in a dose-dependent manner, while the parent compound, flurbiprofen, was considerably less effective. core.ac.uk This suggests a specific action of the NO-releasing moiety in downregulating the iNOS pathway. core.ac.uk

Antimicrobial and Anti-Parasitic Properties

The antimicrobial and anti-parasitic potential of indazole derivatives is a field of active investigation, with studies demonstrating efficacy against a range of bacterial, fungal, and tubercular pathogens.

Derivatives of the indazole and related indanone structures have shown promising antibacterial properties. In one study, a series of isoxazole-fused 1-indanones were synthesized and evaluated for their antimicrobial activity. beilstein-journals.org Among these, derivatives designated as 64k and 64l exhibited the highest antibacterial activity. beilstein-journals.org Another study focused on newly synthesized indazole derivatives, screening them for antibacterial effects using the food poisoning technique at a concentration of 100 µg/ml. researchgate.net Additionally, research on adamantyl-1,3,4-oxadiazoline-2-thiones, which are heterocyclic compounds, found that certain derivatives were particularly active against Gram-positive bacteria. nih.gov

The antibacterial potential is further highlighted by studies on other heterocyclic systems. For instance, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. biointerfaceresearch.com

Table 1: Summary of Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound Series | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| Isoxazole fused 1-indanones | Not specified | Derivatives 64k and 64l showed the highest antibacterial activity. | beilstein-journals.org |

| Indazole derivatives | Not specified | Screened compounds showed activity at 100 µg/ml. | researchgate.net |

| Adamantyl-1,3,4-oxadiazoline-2-thiones | Gram-positive bacteria | Compounds 2, 5a, and 5e were the most active derivatives. | nih.gov |

| 1,2,4-Triazine and 1,2-Diazepine derivatives | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Showed significant antimicrobial activity with high MIC values against all tested bacteria. | biointerfaceresearch.com |

The antifungal properties of indazole-related structures have also been explored. A study involving a series of synthesized isoxazole-fused 1-indanone (B140024) derivatives identified compounds 64h and 64j as having the most potent antifungal activity. beilstein-journals.org The development of new antifungal agents is critical, and various heterocyclic structures are being investigated. For example, pyrazole (B372694) derivatives have been shown to possess antifungal activity against multiple Candida species. mdpi.com Similarly, derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated significant antifungal effects against several plant pathogenic fungi, such as Rhizoctonia solani and Botrytis cinerea. researchgate.net While not indazoles, these findings for related heterocyclic compounds underscore the potential of this chemical class in developing new antifungal therapies.

Indazole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Research has demonstrated that certain cyclohexenone and indazole derivatives possess antitubercular properties. researchgate.net In a specific study, a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones were synthesized from chalcone (B49325) precursors and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net This highlights the potential of the indazole scaffold in the development of novel antitubercular agents. The search for new antitubercular drugs has also explored other related compounds, such as 4-aminoquinoline (B48711) and 4-aminosalicylic acid derivatives, which have shown inhibitory activity against M. tuberculosis. nih.govresearchgate.net

Anti-Viral Activity (e.g., Anti-HIV)

The structural features of indazole and its isomers, such as benzimidazole (B57391), make them attractive scaffolds for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). The HIV-1 integrase (IN) enzyme is a crucial target for antiretroviral therapy. nih.gov Researchers have designed and synthesized novel benzimidazolyl diketo acid derivatives based on the required pharmacophoric features for HIV-1 integrase inhibitors. nih.gov

In a cell-based assay, most of these synthesized compounds exhibited good anti-HIV-1 activity, with EC₅₀ values in the micromolar range (40-90 µM) and no significant cytotoxicity. nih.gov The most potent compound in the series demonstrated an EC₅₀ value of 40 µM. nih.gov Docking studies suggested that these compounds bind to the active site of the integrase enzyme in a manner similar to known integrase strand transfer inhibitors (INSTIs). nih.gov Given that benzimidazole is a structural isomer of indazole, these findings suggest that the indazole core could serve as a valuable platform for designing new anti-HIV agents.

Neurodegenerative Disease Modulation

Derivatives based on the indanone structure, which is related to indazole, are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. beilstein-journals.org Alzheimer's disease is associated with elevated brain levels of enzymes such as Monoamine oxidase B (MAO-B), which contributes to oxidative stress and cellular damage. wikipedia.org

Research has focused on synthesizing multi-functional 1-indanone derivatives designed to combat the complex pathology of Alzheimer's. beilstein-journals.org For instance, new derivatives have been created that demonstrate inhibitory activity against both cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ) plaques, which are key hallmarks of the disease. beilstein-journals.org This multi-target approach indicates that indanone and potentially indazole derivatives could be developed into effective therapeutic agents for managing neurodegenerative disorders. beilstein-journals.org

Cholinesterase and Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been explored as inhibitors of cholinesterases and monoamine oxidase B (MAO-B), enzymes that play significant roles in the pathology of neurodegenerative disorders. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it can increase dopamine (B1211576) levels in the brain. nih.gov Some MAO-B inhibitors are reversible, offering a potentially safer profile as the enzyme's activity can be restored after discontinuing the treatment. nih.gov

Research into various chemical structures has identified potent and selective MAO-B inhibitors. For instance, a series of 1,4-benzodioxan-substituted chalcone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-B. nih.gov The most potent of these compounds demonstrated significant inhibitory concentration and high selectivity. nih.gov Similarly, certain 3,4-dihydroquinolin-(1H)-2-one derivatives have been shown to inhibit MAO-B through different mechanisms, with some acting as competitive and reversible inhibitors. nih.gov

Table 1: Examples of MAO-B Inhibitory Activity by Different Compound Series

| Compound Series | Key Findings |

|---|---|

| 1,4-Benzodioxan-substituted chalcones | The most potent compound, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govpatsnap.comdioxin-6-yl)prop-2-en-1-one, had an IC50 of 0.026 µM and a selectivity index over 1538. These compounds were found to be competitive and reversible inhibitors. nih.gov |

Amyloid Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) and tau proteins is a hallmark of Alzheimer's disease. Some derivatives have been investigated for their ability to inhibit this process. A study on multifunctional 1-benzylamino-2-hydroxyalkyl derivatives identified compounds that could inhibit both Aβ and tau aggregation. semanticscholar.org One particular compound showed potent dual inhibition, with 80.0% inhibition of Aβ42 and 68.3% inhibition of tau aggregation at a concentration of 10 µM. semanticscholar.org Docking and kinetic studies suggested that this compound could interfere with multiple steps of the amyloid aggregation process and also possessed disaggregating properties. semanticscholar.org

Table 2: Amyloid and Tau Aggregation Inhibition by a Selected Derivative

| Compound | Aβ42 Inhibition (10 µM) | Tau Inhibition (10 µM) |

|---|

Other Pharmacological Applications

Indazole derivatives have been explored for their potential as antiarrhythmic agents. A series of indazoloxypropanolamines, which are isosteres of pindolol, were synthesized to investigate their structure-activity relationship. nih.gov Derivatives with a methyl substitution on the N-1 position of the indazole nucleus generally showed significant antiarrhythmic activity. nih.gov This activity was correlated with their affinity for beta-1 adrenergic receptors. nih.gov In contrast, derivatives with a phenyl group at the N-1 position were generally less active as antiarrhythmic agents. nih.gov

The potential for novel compounds to treat diabetes is an active area of research. One study investigated the antidiabetic activity of a novel isatin (B1672199) derivative, 1-(4-(Dimethylamino)benzylidene)-5-(2-oxoindolin-3-ylidene)thiocarbohydrazone, in rats with alloxan-induced diabetes. ijpsr.com Treatment with this compound at doses of 50 and 100 mg/kg resulted in a significant, dose-dependent reduction in fasting blood glucose levels. ijpsr.com The treatment also led to mild changes in lipid profiles, including total cholesterol, triglycerides, and high-density lipoprotein cholesterol, further indicating its potential antidiabetic properties. ijpsr.com

The search for new antidepressant medications is ongoing. While direct studies on this compound derivatives for antidepressant activity are not detailed in the provided context, the inhibition of MAO-B is a known mechanism for some antidepressant drugs. nih.gov The MAO enzyme family is crucial in the metabolism of monoamine neurotransmitters like serotonin (B10506) and dopamine, which are implicated in depression. nih.gov

Certain indazole derivatives have been investigated for their effects on spermatogenesis. Lonidamine, an indazole-3-carboxylic acid derivative, was initially studied as an antispermatogenic agent before its anticancer properties were discovered. nih.gov Its mechanism of action involves targeting the metabolic pathways in cells. nih.govnih.gov

Anti-Platelet and Vasorelaxant Activity

The potential for indazole derivatives to influence platelet aggregation and vascular tone has been an area of active investigation. While direct studies on this compound derivatives are limited, research on structurally related indazole compounds provides insights into their possible anti-platelet and vasorelaxant effects.

For instance, certain heterocyclic N-oxides, which share some structural similarities with indazole systems, have demonstrated both vasodilator and antiplatelet properties. One study investigated a furoxan derivative condensed with a pyridazine (B1198779) di-N-oxide, which relaxed pre-contracted aortic rings and inhibited ADP-induced platelet aggregation. nih.gov The vasorelaxant activity was found to be dependent on soluble guanylate cyclase (sGC), with a significant role for nitric oxide (NO) at lower concentrations. nih.gov This suggests that indazole derivatives could potentially exert similar effects through NO/sGC signaling pathways.

Furthermore, research on other nitrogen-containing heterocyclic compounds has highlighted their potential as antiplatelet agents. A series of (4-benzylphthalazin-1-ylamino)alcohol derivatives were synthesized and shown to relax phenylephrine-induced contractions in both intact and endothelium-denuded aortic rings. researchgate.net These compounds also demonstrated inhibitory effects on thrombin-induced platelet aggregation. researchgate.net While these are not direct derivatives of this compound, the findings underscore the potential for nitrogen-containing heterocyclic structures to modulate platelet function and vascular tone.

5-HT Receptor Antagonism (e.g., 5-HT3, 5-HT1A)

The serotonin (5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that are implicated in a variety of physiological and pathological processes. Antagonism of these receptors is a key mechanism of action for drugs used to treat a range of disorders, including nausea, vomiting, and irritable bowel syndrome.

Research has demonstrated that the indazole scaffold can serve as a basis for the development of potent 5-HT receptor antagonists. A study focused on a series of indazole-3-carboxamides and benzimidazolone-3-carboxamides identified them as having antagonist affinity at the 5-HT4 receptor. nih.gov The study found that alkylation at the N-1 position of the indazole ring enhanced the 5-HT4 receptor antagonist affinity. nih.gov While these compounds differ from the this compound structure at the 3-position, this research highlights the potential of the indazole core to interact with 5-HT receptors.

Further modifications of the indazole structure have yielded compounds with selectivity for different 5-HT receptor subtypes. For example, increasing the conformational flexibility of the amine moiety in a series of 1-isopropylindazole-3-carboxamides led to increased selectivity for the 5-HT4 receptor over other receptors like 5-HT3, alpha1, and 5-HT2A. nih.gov This suggests that modifications to the substituents on the indazole ring of this compound could potentially lead to the development of selective 5-HT receptor antagonists.

PKB Modulation

Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. Dysregulation of the PKB signaling pathway is frequently observed in various cancers, making it an attractive target for the development of novel anti-cancer therapies.

While direct evidence for the PKB modulatory activity of this compound derivatives is not extensively documented, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment for kinases. researchgate.net This suggests that the indazole core can serve as a scaffold for designing kinase inhibitors.

Research into other heterocyclic compounds has led to the discovery of potent PKB inhibitors. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB. nih.gov These compounds demonstrated the ability to modulate PKB signaling biomarkers in vivo and inhibit tumor growth. nih.gov Although these compounds feature a different heterocyclic core, the presence of an amino group is a shared feature with the target compound of this article, suggesting a potential avenue for the design of indazole-based PKB modulators. The exploration of different substituents on the 4-amino group of the indazole ring could be a promising strategy for developing novel PKB inhibitors.

Molecular Mechanisms and Target Engagement of 1 4 Amino 1h Indazol 1 Yl Ethanone

Receptor Binding and Activation Profiles

There is no publicly available information on the receptor binding and activation profiles of 1-(4-Amino-1H-indazol-1-YL)ethanone. Scientific studies detailing its affinity for specific receptors or its agonist or antagonist activity have not been identified.

Enzyme Inhibition Kinetics and Specificity

No data on the enzyme inhibition kinetics and specificity of this compound could be located. While many indazole derivatives have been investigated as enzyme inhibitors, the specific inhibitory activity, IC50 values, and the kinetic mechanisms for this compound have not been reported in the public domain.

Protein-Ligand Interactions through Crystallographic and Spectroscopic Analysis

Detailed structural studies to elucidate the binding mode of this compound with any protein target are not publicly available.

X-ray Crystallography of Compound-Target Complexes

There are no published X-ray crystallography studies of this compound in complex with a biological target. Such studies would provide atomic-level insight into its binding interactions, but this information is not currently available.

Advanced NMR Spectroscopy for Interaction Studies

No advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies have been published that describe the interaction of this compound with a protein or other biological macromolecule.

Cellular Pathway Modulation

Information regarding the effects of this compound on cellular pathways is not available in the scientific literature. Research detailing its impact on signaling cascades or other cellular processes has not been found. While related 4-amino-indazole compounds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, specific data for this compound is absent.

In Vivo Pharmacological Evaluation and Efficacy Studies

There are no published in vivo pharmacological evaluations or efficacy studies for this compound. Consequently, its effects in animal models or any potential therapeutic efficacy have not been documented.

Future Research Directions and Therapeutic Prospects of 1 4 Amino 1h Indazol 1 Yl Ethanone

Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

The optimization of lead compounds is a critical step in drug discovery, aiming to improve the therapeutic index by maximizing efficacy and minimizing off-target effects. For indazole derivatives, structure-activity relationship (SAR) studies are instrumental in guiding these modifications.

Key strategies for the optimization of indazole-based compounds include:

Substitution at the Indazole Ring: Modifications on the indazole core can significantly impact biological activity. For instance, the introduction of a methyl group on the indazole phenyl ring has been shown to remarkably increase activity in certain kinase inhibitors. nih.gov Conversely, substitutions at other positions, such as the 5-position, can also modulate potency. nih.gov

Modification of Side Chains: Altering the substituents attached to the indazole nucleus is a common approach to enhance efficacy and selectivity. Replacing certain groups with more polar moieties, such as pyridinyl and alkoxy-substituted pyridinyl groups, has led to derivatives with promising activity profiles and improved selectivity. nih.gov

Structure-Based Design: Utilizing the three-dimensional structure of the target protein allows for the rational design of inhibitors with improved binding affinity and selectivity. Docking studies can reveal key interactions, such as hydrogen bonds and π-cation interactions, between the indazole derivative and the active site of the target. nih.gov

Table 1: Structure-Activity Relationship of Indazole Derivatives

| Compound/Modification | Target | Effect on Activity | Reference |

| Methyl group addition to indazole phenyl ring | Kinase | Increased activity | nih.gov |

| Replacement with polar pyridinyl groups | Kinase | Improved selectivity | nih.gov |

| Substitution with dimethylamine (B145610) group | GSK-3 | No improvement | nih.gov |

Exploration of Novel Biological Targets

While indazole derivatives are well-known as kinase inhibitors, their diverse pharmacological profile suggests they may interact with a broader range of biological targets. nih.govresearchgate.net Future research should focus on identifying and validating these novel targets to expand the therapeutic applications of 1-(4-Amino-1H-indazol-1-YL)ethanone and its analogs.

Potential novel targets for indazole derivatives include:

Monoamine Oxidase B (MAO-B): Some indazole derivatives have been identified as inhibitors of MAO-B, an enzyme involved in the catabolism of neurotransmitters. wikipedia.org This suggests a potential role for these compounds in the treatment of neurodegenerative diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key regulators of the kynurenine (B1673888) pathway and are implicated in tumor immune evasion. nih.gov Dual inhibitors of IDO1 and TDO represent a promising strategy in cancer immunotherapy. nih.gov

Microtubule-Targeting Agents: The indazole scaffold can be incorporated into compounds designed to inhibit tubulin polymerization, a validated strategy in cancer chemotherapy.

The exploration of these and other potential targets will require a combination of computational screening, in vitro assays, and cell-based studies to elucidate the mechanism of action and confirm the therapeutic relevance of these interactions.

Combination Therapies Involving Indazole Derivatives

The complexity of diseases like cancer often necessitates the use of combination therapies to achieve durable responses and overcome resistance. mdpi.com Indazole derivatives, with their potential to modulate multiple signaling pathways, are well-suited for inclusion in such regimens.

Promising combination strategies include:

Synergy with Chemotherapy: Combining indazole-based kinase inhibitors with traditional cytotoxic agents could enhance tumor cell killing and overcome resistance to conventional chemotherapy.

Combination with Immunotherapy: The immunomodulatory properties of some indazole derivatives, such as IDO1/TDO inhibitors, make them attractive partners for immune checkpoint inhibitors and other immunotherapies. nih.govmdpi.com

Targeting Multiple Pathways: A combination of different indazole derivatives, each targeting a distinct signaling pathway, or the combination of an indazole derivative with another targeted agent, could provide a more comprehensive blockade of tumor growth and survival pathways. mdpi.com

Preclinical and clinical studies are needed to evaluate the efficacy and safety of these combination approaches and to identify the optimal dosing and scheduling for each combination.

Development of Advanced Delivery Systems for this compound

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems can improve the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives. uu.se

Potential delivery strategies include:

Nanoparticle-Based Delivery: Encapsulating indazole derivatives in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance their solubility, stability, and bioavailability. entegris.com Nanoparticles can also be functionalized with targeting ligands to achieve site-specific drug delivery, thereby increasing efficacy and reducing off-target toxicity. entegris.com

Prodrug Approaches: The synthesis of prodrugs, which are inactive precursors that are converted to the active drug in vivo, can be used to improve the absorption and distribution of indazole derivatives. uu.se

Controlled-Release Formulations: The development of formulations that provide sustained release of the drug over an extended period can improve patient compliance and maintain therapeutic drug concentrations. entegris.com

These advanced delivery systems hold the potential to unlock the full therapeutic potential of this compound by optimizing its delivery to the site of action.

Addressing Resistance Mechanisms in Therapeutic Applications

The development of drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.govmdpi.com Understanding and overcoming the mechanisms of resistance to indazole-based therapies is crucial for their long-term clinical success.

Strategies to address resistance include:

Identification of Resistance Mechanisms: Research is needed to identify the specific molecular changes that lead to resistance to this compound and its derivatives. This can involve genomic and proteomic analysis of resistant cell lines and patient samples.

Development of Second-Generation Inhibitors: Once resistance mechanisms are understood, new generations of inhibitors can be designed to overcome them. For example, if resistance is caused by a mutation in the drug target, new inhibitors can be designed to bind to the mutated target with high affinity. nih.gov

Combination Therapies: As discussed previously, combination therapies that target multiple pathways can be an effective strategy to prevent or overcome resistance. mdpi.com By targeting both the primary pathway and potential escape pathways, combination therapies can reduce the likelihood of resistant cells emerging.

A proactive approach to understanding and addressing resistance will be essential to ensure the continued efficacy of indazole-based therapies in the clinic.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-Amino-1H-indazol-1-yl)ethanone, and how do parameters like solvent choice influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, with critical parameters including solvent polarity, temperature, and purification methods. For example, refluxing in dioxane with anhydrous potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution reactions, as seen in analogous indazole derivatives . Column chromatography (e.g., using silica gel) is recommended for purification to achieve >90% purity . Solvent choice (e.g., ethanol for recrystallization) directly impacts yield by affecting solubility and reaction kinetics .

| Key Parameters | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Dioxane, ethanol | Higher polarity improves reaction rate |

| Temperature | Reflux (~100°C) | Ensures complete reaction |

| Purification | Column chromatography, recrystallization | Removes byproducts, enhances purity |

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what key spectral data should be expected?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are critical. For ¹H NMR, expect aromatic proton signals in the δ 7.0–8.0 ppm range (indazole ring) and a carbonyl peak near δ 2.5 ppm (acetyl group) . High-resolution MS should show a molecular ion peak matching the exact mass (e.g., m/z 189.07 for C₉H₉N₃O). Discrepancies in integration ratios or unexpected peaks may indicate impurities, necessitating further purification .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization difficulties often arise from flexible side chains or solvent inclusion. Use slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane) to promote crystal growth. For refinement, employ SHELXL with twin-law correction for handling twinned crystals, which is common in indazole derivatives . Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts, as demonstrated in similar ethanone derivatives .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches can validate the compound’s bioactivity?

- Methodological Answer : Contradictions may stem from impurities or structural analogs. Validate purity via HPLC (≥95%) and compare spectroscopic data (e.g., ¹H NMR, IR) with literature . Reproduce synthesis under standardized conditions (e.g., anhydrous K₂CO₃, controlled atmosphere) to ensure consistency . For mechanistic studies, use isotopic labeling (e.g., ¹³C-acetyl groups) to track metabolic pathways .

Q. What strategies are recommended for analyzing electronic and steric effects of substituents on the indazole ring?

- Methodological Answer : Computational tools (DFT calculations) can predict electron density distribution and steric hindrance. Experimentally, synthesize derivatives with substituents at the 4-amino position and compare reaction kinetics (e.g., Suzuki coupling rates). X-ray crystallography provides empirical evidence of steric effects on bond angles and torsion angles . For example, bulky groups at the 4-position may distort the indazole ring, altering reactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from variations in reaction time, catalyst loading, or workup procedures. Systematically test parameters using a Design of Experiments (DoE) approach. For instance, extending reflux time from 6 to 16 hours increased yields in analogous ethanone syntheses from 70% to 91% . Cross-validate results with independent characterization (e.g., elemental analysis for C, H, N content) .

Q. What advanced techniques can differentiate between tautomeric forms of this compound?

- Methodological Answer : Dynamic NMR spectroscopy at variable temperatures can detect tautomeric equilibria (e.g., amine vs. imine forms). X-ray crystallography provides definitive proof of tautomerism by resolving hydrogen atom positions . Computational modeling (e.g., Gaussian software) predicts stable tautomers based on Gibbs free energy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.